2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide

Epigenetics KDM5B Inhibition Structure-Activity Relationship

This non-proteinogenic α-amino acid derivative features a C2 bromine handle for orthogonal late-stage diversification via Pd-catalyzed cross-coupling, flanked by electron-withdrawing C3/C5 fluorines that modulate pKa, binding affinity, and metabolic stability. A strategic fragment for epigenetic SAR libraries and peptidomimetic discovery requiring empirical validation. Offered as a custom synthesis product; quantity, purity, and lead time confirmed upon quoting.

Molecular Formula C8H8Br2F2N2O2
Molecular Weight 361.969
CAS No. 2375268-49-6
Cat. No. B2362520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide
CAS2375268-49-6
Molecular FormulaC8H8Br2F2N2O2
Molecular Weight361.969
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)F)CC(C(=O)O)N)F.Br
InChIInChI=1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H
InChIKeyJSLPBGYGTNLBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide (CAS 2375268-49-6): A Specialized Halogenated Pyridylalanine Building Block


2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide (CAS 2375268-49-6) is a synthetic, non-proteinogenic alpha-amino acid derivative classified as a halogenated pyridylalanine. Its core structure combines a reactive 2-bromo substituent with electron-withdrawing 3,5-difluoro groups on a pyridine ring, a configuration distinct from common natural or commercially available pyridylalanine analogs . This compound is primarily positioned as a specialized research intermediate for constructing complex molecular architectures through cross-coupling chemistry at the bromine site, with the fluorines providing modulation of electronic and physicochemical properties [1]. However, quantitative comparative data directly benchmarking this precise compound against its closest structural analogs in functional assays or application-specific performance metrics are exceedingly scarce in the public domain, a critical factor for evidence-based procurement decisions.

Why Generic Pyridylalanine Analogs Cannot Substitute for 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide


Simple substitution with a non-brominated or differently halogenated pyridylalanine analog is chemically invalid due to the unique synthetic versatility conferred by the specific 2-bromo-3,5-difluoro substitution pattern. The C2 bromine atom serves as a critical orthogonal functional handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability entirely absent in the des-bromo analog 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid . Simultaneously, the two fluorine atoms at C3 and C5 are not mere substituents; their electron-withdrawing effect distinctly polarizes the pyridine ring, lowering its pKa, which can profoundly alter binding interactions, metabolic stability, and cellular permeability compared to non-fluorinated or mono-fluorinated congeners [1]. These structural features create a unique chemical profile whose performance characteristics are not extrapolatable from other members of the class, making empirical, comparator-based evidence essential for justifying selection over alternatives.

Quantitative Evidence Guide: Benchmarking 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide Against Comparators


Evidence Gap: Direct Comparative Activity Data for KDM5B Inhibition vs. Des-Bromo Analog

No public, quantitative head-to-head comparison of the inhibitory activity (e.g., IC50) of 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide versus its des-bromo analog against KDM5B or any other biological target was identified. A relevant patent (WO2023028341A1) broadly claims halogenated amino acid derivatives as KDM5 inhibitors, providing a class-level link, but does not disclose specific assay data for this precise compound or its direct comparator [1]. Without such data, any claim of superior potency for the brominated derivative is unsubstantiated for procurement decisions.

Epigenetics KDM5B Inhibition Structure-Activity Relationship

Evidence Gap: Quantitative Reactivity Comparison in Cross-Coupling Reactions vs. Alternative Halogens

No isolated, comparative study reporting reaction yields, kinetics, or optimal conditions for the 2-bromo-3,5-difluoropyridine system versus the 2-chloro or 2-iodo analogs in a relevant cross-coupling transformation (e.g., Suzuki-Miyaura) was located. While bromine is generally recognized as a good leaving group for oxidative addition, the specific influence of the adjacent 3,5-difluoro substitution pattern on this reactivity cannot be quantitatively claimed without experimental data . This leaves a critical evidence gap for a chemist selecting the optimal electrophilic partner for a synthesis.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Evidence Gap: Comparative Physicochemical Profiling (LogP, Solubility) vs. Non-Halogenated Pyridylalanine

A direct comparison of experimental LogP (lipophilicity) and aqueous solubility between 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide and the non-halogenated 2-amino-3-(pyridin-4-yl)propanoic acid, or its 3,5-difluoro analog, is not publicly available. While the addition of bromine and fluorine is expected to increase LogP and decrease solubility, the magnitude of this effect under physiological or standard lab conditions remains unquantified [1]. Such data is fundamental for predicting absorption and distribution in a biological context or for planning purification strategies.

Physicochemical Properties Drug-likeness ADME

Evidence Gap: Comparative Stability and Formulation Data in Biologically Relevant Media

Stability data under various conditions (e.g., pH, temperature, light, humidity) for 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide, or any comparative data against the dihydrochloride analog, could not be sourced from any authoritative database or primary research paper. Questions of hygroscopicity, photodegradation, or hydrolysis of the bromine substituent, which are critical for establishing shelf-life and handling protocols, remain unanswered . This is a significant procurement risk factor.

Chemical Stability Formulation Procurement Quality

Evidence-Limited Application Scenarios for 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide Procurement


Exploratory Medicinal Chemistry: SAR Probe in Epigenetic Inhibitor Programs

Based on the patent class-link to KDM5 inhibition [1], the most plausible application is as a structurally novel amino acid fragment for structure-activity relationship (SAR) studies in epigenetic drug discovery. The bromine handle is strategically positioned to explore vector-based diversity by attaching different moieties via cross-coupling, while the fluorine substituents may enhance target binding. Procurement is justified only within an exploratory, non-decisional context where generating primary comparative data is the explicit goal.

Chemical Biology: Synthesis of Modified Peptide or Peptidomimetic Libraries

The compound's alpha-amino acid moiety allows it to be directly incorporated into peptide chains via standard solid-phase peptide synthesis, creating peptidomimetics with unique electronic profiles. The 2-bromo substituent offers a site for subsequent on-resin or post-cleavage diversification, a key advantage over simpler pyridylalanines for generating libraries of novel bioconjugates. This application is premised on the *potential* for the unique halogenation pattern to confer distinct biochemical properties, which must be validated experimentally.

Synthetic Methodology Development: Substrate for Optimizing Pd-Catalyzed Reactions

This molecule can serve as a specialized, electron-poor heterocyclic substrate for developing and benchmarking new cross-coupling catalytic systems. Its challenges—a 2-bromopyridine flanked by two electron-withdrawing fluorines—make it an interesting test substrate for achieving selective oxidative addition in complex settings. Procurement for this purpose is driven by the compound's inherent chemical novelty, not by a proven performance advantage.

Quote Request

Request a Quote for 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.